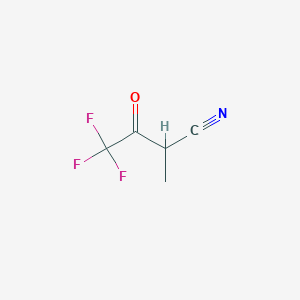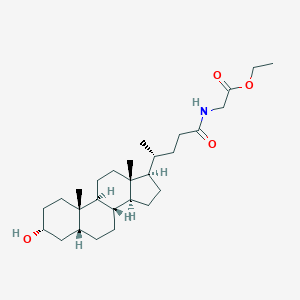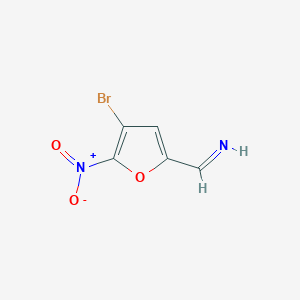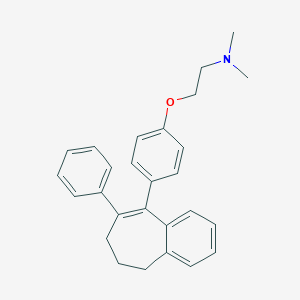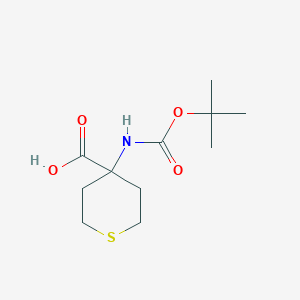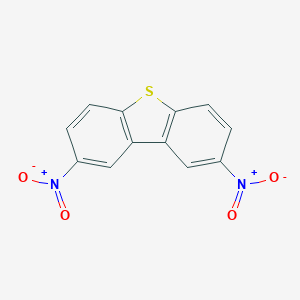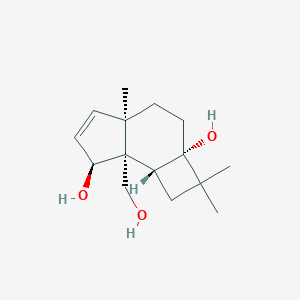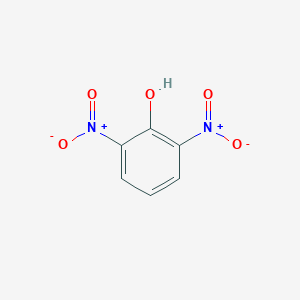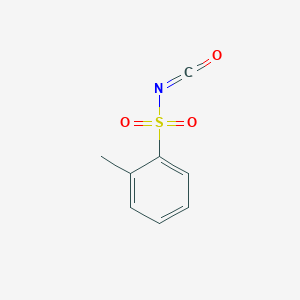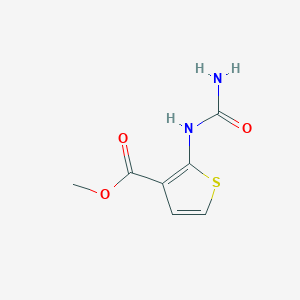
Methyl 2-(carbamoylamino)thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-ureidothiophene-3-carboxylate is a heterocyclic compound that contains a thiophene ring substituted with a ureido group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-ureidothiophene-3-carboxylate typically involves the reaction of thiophene derivatives with urea and methyl chloroformate. One common method includes the following steps:
Starting Material: Thiophene-2-carboxylic acid is used as the starting material.
Formation of Intermediate: The carboxylic acid group is converted to an ester using methyl chloroformate in the presence of a base such as triethylamine.
Ureidation: The ester intermediate is then reacted with urea in the presence of a catalyst like sodium methoxide to form the ureido group.
Industrial Production Methods
Industrial production of methyl 2-ureidothiophene-3-carboxylate follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large-scale reactors to handle the reagents and intermediates.
Optimization: Optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Purification: Employing purification techniques like crystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-ureidothiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The ureido group can participate in nucleophilic substitution reactions with reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced thiophene derivatives.
Substitution: Substituted ureido-thiophene derivatives.
Scientific Research Applications
Methyl 2-ureidothiophene-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes and receptors.
Industry: Utilized in the production of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of methyl 2-ureidothiophene-3-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in various biological pathways.
Pathways Involved: It can inhibit the activity of enzymes like RNA polymerase and reverse transcriptase, thereby affecting the replication of bacteria and viruses.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-ureidothiophene-2-carboxylate: Similar structure but different substitution pattern.
Methyl 2-aminothiophene-3-carboxylate: Contains an amino group instead of a ureido group.
Methyl 5-bromo-2-ureidothiophene-3-carboxylate: Contains a bromine atom in addition to the ureido group.
Uniqueness
Methyl 2-ureidothiophene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ureido group allows for unique interactions with molecular targets, making it a valuable compound in medicinal chemistry and materials science.
References
Properties
CAS No. |
106666-44-8 |
|---|---|
Molecular Formula |
C7H8N2O3S |
Molecular Weight |
200.22 g/mol |
IUPAC Name |
methyl 2-(carbamoylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C7H8N2O3S/c1-12-6(10)4-2-3-13-5(4)9-7(8)11/h2-3H,1H3,(H3,8,9,11) |
InChI Key |
BOOPLNWLRHAPOU-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(SC=C1)NC(=O)N |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)N |
Synonyms |
3-Thiophenecarboxylicacid,2-[(aminocarbonyl)amino]-,methylester(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


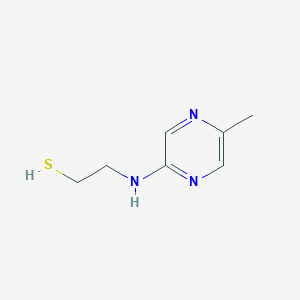
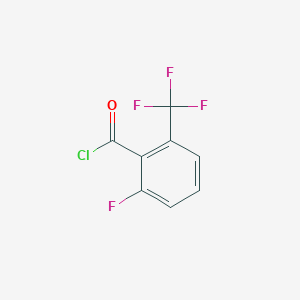
![2-[[[2-[(Hydroxymethyl)[2-[(1-oxoisononyl)amino]ethyl]amino]ethyl]amino]carbonyl]benzoic acid](/img/structure/B26316.png)
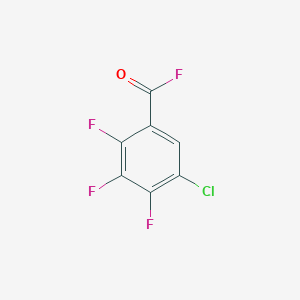
![Bicyclo[2.2.1]hept-5-en-2-one](/img/structure/B26319.png)
